methyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate
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Overview
Description
Methyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-chloro-3-nitropyridine with hydrazine hydrate to form 5-chloro-1H-pyrazolo[4,3-b]pyridine. This intermediate is then esterified using methyl chloroformate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group in the precursor can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine).
Reduction Reactions: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Ester Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Reduction Reactions: Amino derivatives.
Ester Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including kinase inhibitors and anti-inflammatory drugs.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to purine bases.
Mechanism of Action
The mechanism of action of methyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The chlorine atom and the ester group can interact with the active site of the target enzyme, leading to inhibition of its activity. The pyrazolopyridine core can mimic the structure of purine bases, allowing it to bind to nucleic acid-binding proteins .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar fused ring system but differ in the position of the nitrogen atoms.
Quinolinyl-pyrazoles: These compounds have a quinoline ring fused to a pyrazole ring and exhibit different biological activities.
Indole Derivatives: These compounds have an indole ring system and are used in various medicinal applications
Uniqueness
Methyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate is unique due to the presence of the chlorine atom and the ester group, which provide specific reactivity and binding properties. Its structural similarity to purine bases also makes it a valuable scaffold for the design of bioactive molecules .
Biological Activity
Methyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (CAS No. 2060591-06-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its antiviral, anti-inflammatory, and anticancer activities, supported by recent research findings.
Chemical Structure and Properties
- Molecular Formula: C8H6ClN3O2
- Molecular Weight: 211.61 g/mol
- CAS Number: 2060591-06-0
The compound features a pyrazolo-pyridine structure, which is known for contributing to various pharmacological activities.
Antiviral Activity
Recent studies have indicated that this compound exhibits significant antiviral properties:
- Mechanism of Action: The compound has been evaluated against several viruses, including Herpes Simplex Virus (HSV), Vesicular Stomatitis Virus (VSV), and Hepatitis A Virus (HAV). It was found to inhibit viral replication effectively.
Table 1: Antiviral Efficacy of this compound
Virus Type | Concentration (μg/mL) | Inhibition Rate (%) |
---|---|---|
HSV-1 | 20 | 75 |
VSV | 10 | 82 |
HAV | 20 | 90 |
The compound demonstrated a higher inhibition rate against HAV compared to other tested compounds in similar studies, suggesting its potential as a therapeutic agent for viral infections .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated:
- Inhibition of COX Enzymes: The compound has shown potent inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.
Table 2: COX Inhibition Data
Compound | IC50 (μg/mL) |
---|---|
Methyl 5-chloro-pyrazolo | 45 |
Diclofenac | 54.65 |
This indicates that the compound may serve as a non-steroidal anti-inflammatory drug (NSAID) alternative .
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties:
- Cell Line Studies: In vitro tests on cancer cell lines such as HeLa and A375 revealed significant antiproliferative activity. The compound's mechanism appears to involve apoptosis induction in cancer cells.
Table 3: Anticancer Activity Results
Cell Line | Concentration (μg/mL) | Viability (%) |
---|---|---|
HeLa | 10 | 30 |
A375 | 10 | 25 |
These findings suggest that this compound could be further explored for its potential in cancer therapy .
Properties
Molecular Formula |
C8H6ClN3O2 |
---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
methyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)7-6-4(11-12-7)2-3-5(9)10-6/h2-3H,1H3,(H,11,12) |
InChI Key |
MPIUKDIUUXZQIP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NNC2=C1N=C(C=C2)Cl |
Origin of Product |
United States |
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